

NW16 vs KF16 flange specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NW16

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An In-Depth Technical Guide to **NW16** and KF16 Flange Specifications

For researchers, scientists, and drug development professionals working with vacuum systems, understanding the nuances of hardware components is critical for experimental integrity and success. This guide provides a detailed comparison of **NW16** and KF16 flanges, outlining their specifications, performance characteristics, and the experimental protocols used to validate their function. While the terms NW and KF are often used interchangeably, they both refer to the same ISO-KF standard for quick-release vacuum fittings.^{[1][2][3]}

Core Concepts and Terminology

NW, KF, and QF are synonymous designations for a common type of vacuum flange system.^[1] "KF," a German abbreviation for "Klein Flansche" (small flange), is a widely adopted European term.^{[1][4]} "NW" is more prevalent in North America, while "QF" stands for "Quick Flange," descriptive of the system's rapid assembly and disassembly.^{[1][5][6]} These flanges are governed by ISO 2861 and DIN 28403 standards, ensuring interchangeability between components from different manufacturers.^{[7][8][9]}

The ISO-KF system is a modular design that facilitates the quick creation of vacuum piping systems without the need for welding or brazing.^{[10][11]} The connection consists of two symmetrical flanges, a centering ring with an O-ring, and a clamp that secures the assembly.^{[12][13]} This design makes them ideal for applications requiring frequent maintenance or modification.

Quantitative Specifications

The technical specifications for **NW16** and KF16 flanges are identical. The designation "16" refers to the nominal inner diameter (DN) of the tube in millimeters that the flange is designed to be welded to. The following tables summarize the key quantitative data for these flanges.

Table 1: Dimensional Specifications for **NW16**/KF16 Flanges

Parameter	Value (Metric)	Value (Imperial)	Source(s)
Nominal Inner Diameter (DN)	16 mm	-	[14]
Flange Outer Diameter	30 mm	1.18 in	[7] [15] [16] [17]
Tube Outer Diameter Compatibility	19.05 mm	0.75 in	[3] [16]
Typical Bore Diameter (Short Weld Neck)	15.88 mm	0.625 in	[8] [15]
Typical Bore Diameter (Socket Weld)	19.3 mm	0.760 in	[7]
Flange Thickness (Short Weld Neck)	14.22 mm	0.560 in	[15]
Flange Thickness (Socket Weld)	12.7 mm	0.500 in	[7]
Flange Thickness (Blank)	5.08 mm	0.200 in	[18]

Table 2: Performance and Material Specifications for **NW16**/KF16 Flanges

Parameter	Specification	Source(s)
Standard Material	304 Stainless Steel	[1] [5] [7] [15] [16]
Alternative Materials	316L Stainless Steel, Aluminum	[1] [2]
Vacuum Range (with FKM O-ring)	1×10^{-8} mbar to 1 bar	[7] [8] [15] [18]
Vacuum Range (with metal seal)	1×10^{-10} mbar to 1 bar	[7] [8] [18]
Temperature Range (with FKM O-ring)	-20 °C to 180 °C	[7] [8] [15] [18]
Temperature Range (with metal seal)	-270 °C to 150 °C	[7] [8] [15]
Maximum Bakeout Temperature (without O-ring)	250 °C	[12]
Typical Leak Rate (with FKM O-ring)	$< 1 \times 10^{-9}$ mbar·L/s	[9]

Experimental Protocols

The performance specifications of vacuum components are determined through standardized testing procedures. Below are detailed methodologies for key experiments relevant to **NW16/KF16** flanges.

Leak Rate Testing

Objective: To determine the rate at which gas leaks through a sealed flange connection under vacuum.

Standard: Based on ASTM E498 "Standard Test Methods for Leaks Using the Mass Spectrometer Leak Detector or Residual Gas Analyzer in the Tracer Probe Mode".

Methodology:

- **Assembly:** The **NW16/KF16** flange assembly (two flanges, centering ring with O-ring, and clamp) is connected to a high-vacuum system equipped with a Helium Mass Spectrometer Leak Detector (MSLD).
- **Evacuation:** The system is evacuated to its base pressure, typically in the high vacuum range (e.g., $< 1 \times 10^{-6}$ mbar).
- **Tracer Gas Application:** Helium gas is carefully sprayed around the exterior of the flange seal. A "bagging" technique, where the flange is enclosed in a bag filled with helium, can be used for more quantitative results.
- **Detection:** The MSLD is tuned to detect helium ions. If there is a leak, helium atoms will pass through the seal into the vacuum system and be detected by the MSLD.
- **Quantification:** The leak rate is quantified by the MSLD, typically in units of mbar·L/s or atm·cm³/s. The acceptance criterion for high vacuum applications is often a leak rate of less than 1×10^{-9} mbar·L/s.

Outgassing Rate Measurement

Objective: To measure the rate at which gas is released from the flange material itself under vacuum, which can be a significant gas load in high and ultra-high vacuum systems.

Standard: ISO/TS 20177:2018 "Vacuum technology -- Vacuum gauges -- Procedures to measure and report outgassing rates".[\[15\]](#)

Methodology (Throughput Method):

- **Sample Preparation:** The flange component to be tested is thoroughly cleaned and placed inside a dedicated outgassing measurement chamber with a known low outgassing rate.
- **System Evacuation:** The chamber is evacuated to a stable high or ultra-high vacuum pressure.
- **Pressure Measurement:** The test chamber is connected to a high vacuum pump via an orifice with a known conductance (C). The pressures upstream (P_1) and downstream (P_2) of the orifice are measured using calibrated vacuum gauges.

- Calculation: The outgassing rate (Q) is calculated using the formula: $Q = (P_1 - P_2) * C$.
- Reporting: The outgassing rate is typically reported in units of mbar·L/s per unit of surface area (mbar·L/s·cm²).

Bakeout Procedure and Temperature Range Validation

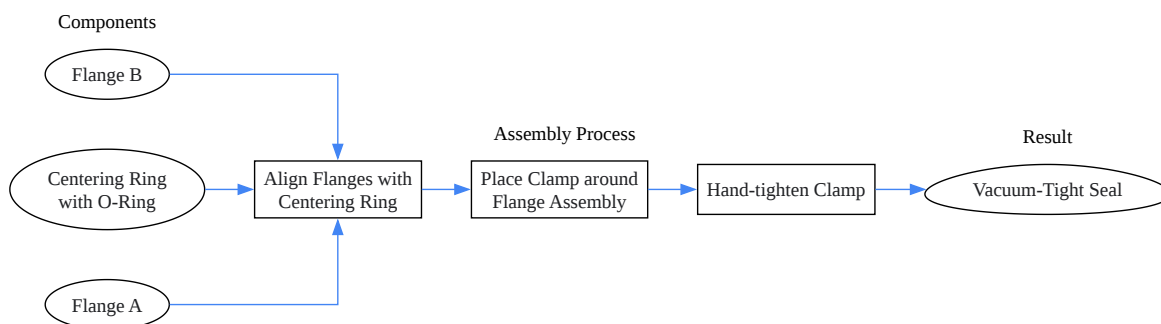
Objective: To reduce outgassing from the flange surfaces and O-ring to achieve lower pressures and to verify the operational temperature range of the assembly.

Methodology:

- Assembly and Evacuation: The vacuum system, including the **NW16/KF16** flange assemblies, is assembled and evacuated to a rough or high vacuum pressure.
- Heating: External heating elements, such as heating tapes or bakeout ovens, are used to raise the temperature of the system. The temperature is monitored with thermocouples placed on the flanges. For systems with FKM (Viton®) O-rings, the bakeout temperature is typically limited to around 150°C to avoid damaging the seal.[\[12\]](#)[\[13\]](#)
- Pumping: Throughout the bakeout process, the vacuum pumps continue to run, removing the desorbed gases from the system. The pressure inside the system will initially rise as gases are released and then gradually decrease as the outgassing rate reduces.
- Cool-down: After a set period (often 24-48 hours), the heating is turned off, and the system is allowed to cool down to ambient temperature while still under vacuum.
- Performance Verification: The ultimate pressure achieved after the bakeout is a key indicator of the procedure's effectiveness. The integrity of the O-ring seal is also visually inspected upon disassembly to ensure it has not been compromised by the elevated temperatures.

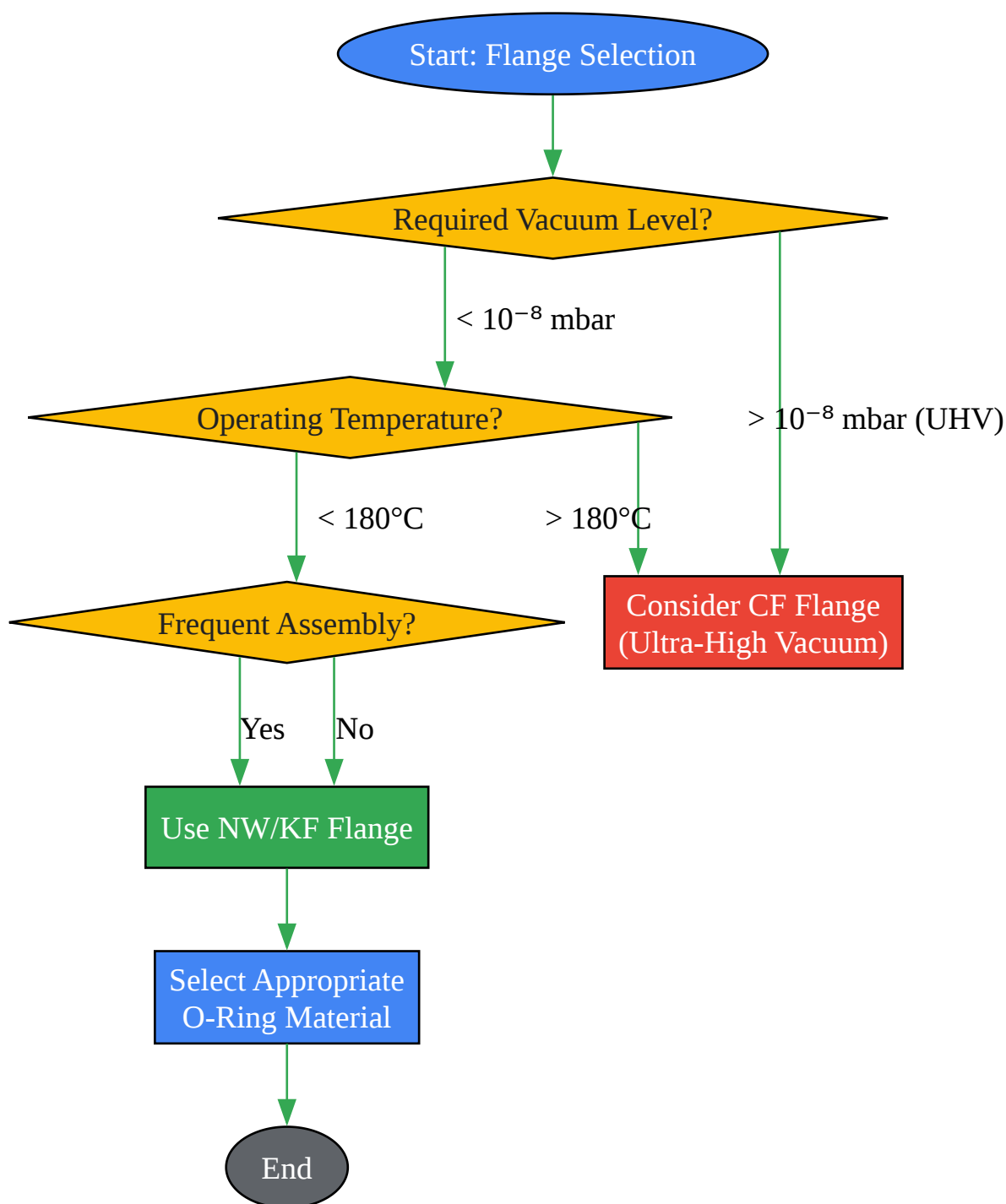
Visualizations

The following diagrams illustrate the assembly of an NW/KF flange and a workflow for selecting the appropriate flange type.



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NW/KF Flange Assembly Workflow



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Decision Workflow for Vacuum Flange Selection

Conclusion

NW16 and KF16 flanges are identical, versatile, and reliable components for high vacuum applications. Their standardized design ensures interoperability, and their quick-assembly nature is advantageous for systems requiring frequent modification. A thorough understanding of their specifications, backed by standardized experimental validation of their performance in terms of leak tightness, outgassing, and temperature resistance, is crucial for the successful implementation of vacuum technology in research and development.

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- To cite this document: BenchChem. [NW16 vs KF16 flange specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613197#nw16-vs-kf16-flange-specifications]

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